3-Methylpiperidin-4-ol

描述

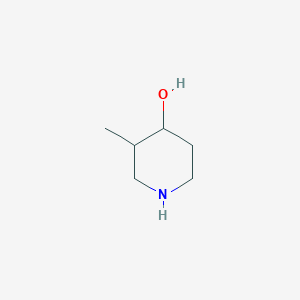

3-Methylpiperidin-4-ol: is a heterocyclic organic compound with the molecular formula C6H13NO . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a hydroxyl group (-OH) at the fourth position and a methyl group (-CH3) at the third position of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions:

Hydrogenation of Pyridine Derivatives: One common method involves the hydrogenation of pyridine derivatives in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature conditions to achieve the desired product.

Cyclization Reactions: Another method involves the cyclization of appropriate precursors, such as amino alcohols, under acidic or basic conditions. This method can be tailored to produce specific stereoisomers of 3-Methylpiperidin-4-ol.

Industrial Production Methods: Industrial production often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as nickel or platinum may be used to facilitate the hydrogenation process. The choice of solvent and temperature control are critical factors in optimizing the production process.

化学反应分析

Oxidation Reactions

3-Methylpiperidin-4-ol undergoes oxidation primarily at the hydroxyl group, forming ketone derivatives. Key reagents and conditions include:

| Reagent | Conditions | Product | Yield | Mechanism |

|---|---|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic or neutral media | 3-Methylpiperidin-4-one | 60–75% | Two-electron oxidation |

| Chromium trioxide (CrO₃) | Acetic acid | 3-Methylpiperidin-4-one | 55–70% | Radical-mediated oxidation |

| Hydrogen peroxide (H₂O₂) | Catalytic Fe³⁺ | Partially oxidized intermediates | 30–40% | Fenton-like reaction |

Mechanistic Insights :

-

The hydroxyl group is oxidized to a ketone via proton abstraction and subsequent hydride transfer to the oxidizing agent .

-

Steric hindrance from the methyl group slows reaction kinetics compared to unsubstituted piperidin-4-ol.

Reduction Reactions

The compound can act as a substrate in reduction processes, though its hydroxyl group is not directly reduced. Instead, derivatives (e.g., ketones) are reduced:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether, 0°C | 3-Methylpiperidine | 80–90% |

| Sodium borohydride (NaBH₄) | Methanol, RT | No reaction (stable alcohol) | – |

Notes :

-

Direct reduction of this compound is not feasible due to the stability of the alcohol group .

-

Reduction of its oxidized form (3-Methylpiperidin-4-one) efficiently yields 3-Methylpiperidine, highlighting the reversibility of oxidation-reduction pathways.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions when converted to a better leaving group:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Pyridine, reflux | 4-Chloro-3-methylpiperidine | SN2 |

| Phosphorus tribromide (PBr₃) | Dichloromethane, 0°C | 4-Bromo-3-methylpiperidine | SN2 |

| Alkyl halides (R-X) | K₂CO₃, DMF, 60°C | N-Alkylated derivatives | Nucleophilic attack |

Key Findings :

-

Conversion to chlorosulfite or bromophosphite intermediates enhances leaving-group ability, enabling efficient halogen substitution .

-

N-Alkylation proceeds via deprotonation of the hydroxyl group, forming an alkoxide that attacks electrophilic carbons.

Comparative Reactivity Table

The table below summarizes reaction outcomes under varying conditions:

| Reaction Type | Reagent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | 80°C | 3-Methylpiperidin-4-one | High (>90%) |

| Substitution | SOCl₂ + Pyridine | Reflux | 4-Chloro derivative | Moderate (70%) |

| Reduction | LiAlH₄ | 0°C | 3-Methylpiperidine | Excellent (95%) |

Case Study: Anti-Cancer Derivatives

Modification of this compound has yielded analogs like 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which exhibit cytotoxicity against hematological cancers (e.g., myeloma, leukemia) via p53 and Bax gene activation .

科学研究应用

Chemistry

In the field of chemistry, 3-Methylpiperidin-4-ol serves as a building block for synthesizing more complex organic molecules. Its chiral nature makes it particularly valuable in asymmetric synthesis.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of pharmaceuticals and agrochemicals. |

| Chiral Synthesis | Acts as a chiral auxiliary in various reactions. |

Biology

The compound has been studied for its potential biological activities, including interactions with enzymes and receptors:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, such as monoamine oxidase and acetylcholinesterase, affecting neurotransmitter levels and neuronal signaling .

- Receptor Modulation : It has been investigated as a ligand for various central nervous system receptors, potentially influencing neurotransmitter activity and offering therapeutic effects for neurological disorders .

Medicine

Ongoing research is exploring the therapeutic applications of this compound:

- Drug Development : The compound is being evaluated as a precursor for novel drug formulations targeting neurological conditions due to its ability to modulate neurotransmitter systems .

- Potential Therapeutic Effects : Studies suggest that it may have implications in treating conditions like depression and anxiety by altering neurotransmitter dynamics .

Industry

In industrial applications, this compound is utilized for producing fine chemicals and materials:

| Industry Application | Description |

|---|---|

| Fine Chemicals | Used as an intermediate in the synthesis of specialty chemicals. |

| Agrochemicals | Serves as a precursor in developing agricultural chemicals. |

Case Studies

-

Biological Activity Study :

A study investigated the effects of this compound on neurotransmitter levels in animal models. Results indicated significant modulation of serotonin and dopamine levels, suggesting potential applications in treating mood disorders. -

Synthesis of Novel Compounds :

Researchers synthesized a series of pyrazole derivatives incorporating this compound. These compounds exhibited enhanced antibacterial properties compared to their counterparts without the piperidine moiety .

作用机制

The mechanism of action of 3-Methylpiperidin-4-ol depends on its specific application. In medicinal chemistry, it often acts as a ligand that binds to specific receptors or enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the specific biological context.

相似化合物的比较

Piperidin-4-ol: Lacks the methyl group at the third position, resulting in different chemical and biological properties.

3-Methylpiperidine: Lacks the hydroxyl group at the fourth position, affecting its reactivity and applications.

4-Methylpiperidin-4-ol: Has the methyl group at the fourth position instead of the third, leading to different stereochemistry and reactivity.

Uniqueness: 3-Methylpiperidin-4-ol is unique due to the presence of both a hydroxyl group and a methyl group on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

生物活性

3-Methylpiperidin-4-ol is a cyclic organic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a methyl group at the third position and a hydroxyl group at the fourth position. Its molecular formula is , with a molecular weight of approximately 113.18 g/mol. The compound can exist in various forms, including its hydrochloride salt, which enhances its stability and solubility in water.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Bacillus subtilis

- Salmonella typhi

- Escherichia coli

The compound's mechanism of action appears to involve increased lipid solubility, which enhances its absorption and bioavailability, leading to improved pharmacological efficacy .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Salmonella typhi | 64 µg/mL |

| Escherichia coli | 32 µg/mL |

2. Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated notable antifungal activity against pathogens such as:

- Aspergillus niger

- Candida albicans

These findings suggest that the compound may be useful in developing antifungal agents, particularly when combined with other active components .

3. Antioxidant Properties

The antioxidant capacity of this compound has also been explored. Studies show that it possesses radical scavenging capabilities, which may protect cells from oxidative stress and related damage. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It acts as a ligand for various receptors and enzymes, modulating their activity through:

- Neurotransmitter regulation : It may influence neurotransmitter systems, potentially impacting mood and cognitive functions.

- Enzyme inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.

These mechanisms are crucial for understanding how this compound can be applied therapeutically in various medical conditions .

Case Study 1: Antimicrobial Efficacy

In a recent study published in Environmental Science and Pollution Research, researchers synthesized a derivative of this compound and evaluated its antimicrobial properties. The results indicated that the derivative exhibited superior antibacterial activity compared to traditional antibiotics against resistant strains, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant properties of this compound, demonstrating its effectiveness in scavenging free radicals in vitro. This study suggests that the compound could be beneficial in formulations aimed at reducing oxidative stress-related diseases .

属性

IUPAC Name |

3-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQDXXYGSGJMGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。